Cas no 2034339-85-8 (1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea)

1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea structure
2034339-85-8 structure
商品名:1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
CAS番号:2034339-85-8
MF:C18H21N5O2S
メガワット:371.45664191246
CID:5333792

1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
    • 1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
    • 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
    • インチ: 1S/C18H21N5O2S/c24-16-6-3-9-23(16)15-10-12(7-8-19-15)11-20-17(25)22-18-21-13-4-1-2-5-14(13)26-18/h7-8,10H,1-6,9,11H2,(H2,20,21,22,25)
    • InChIKey: FQGODLSUNRYUQA-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(NCC2C=CN=C(C=2)N2C(CCC2)=O)=O)=NC2=C1CCCC2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 534
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 116

1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6562-2698-5μmol
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6562-2698-2mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
2mg
$88.5 2023-09-08
Life Chemicals
F6562-2698-1mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
1mg
$81.0 2023-09-08
Life Chemicals
F6562-2698-4mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
4mg
$99.0 2023-09-08
Life Chemicals
F6562-2698-20μmol
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6562-2698-30mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
30mg
$178.5 2023-09-08
Life Chemicals
F6562-2698-15mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
15mg
$133.5 2023-09-08
Life Chemicals
F6562-2698-10μmol
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
10μmol
$103.5 2023-09-08
Life Chemicals
F6562-2698-3mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
3mg
$94.5 2023-09-08
Life Chemicals
F6562-2698-20mg
1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
2034339-85-8
20mg
$148.5 2023-09-08

1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea 関連文献

1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ureaに関する追加情報

Compound Introduction: 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and CAS No. 2034339-85-8

The compound with the chemical name 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and the CAS number 2034339-85-8 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further research and development.

The core structure of this compound features a pyridine ring connected to a pyrrolidine moiety through an amide linkage. This arrangement is particularly interesting because it creates a system with potential hydrogen bonding capabilities, which is often a critical factor in drug-receptor interactions. Additionally, the presence of a tetrahydrobenzothiazole ring provides an additional layer of complexity that may influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea compound has shown promise in preliminary studies as a potential inhibitor of enzymes involved in inflammatory processes. Specifically, its ability to interact with targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins has been explored in vitro. These pathways are crucial in regulating immune responses and have been implicated in conditions ranging from autoimmune disorders to cancer.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging the insights gained from these related compounds, researchers can more efficiently predict and optimize the biological activity of 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. This approach has already led to several promising derivatives with enhanced potency and selectivity. For instance, modifications to the pyrrolidine ring have been shown to improve binding affinity to target proteins while minimizing off-target effects.

The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce high-purity samples for research purposes. Techniques such as multi-step organic synthesis combined with chromatographic purification have been employed to isolate the desired product. Additionally, computational methods like molecular modeling and density functional theory (DFT) calculations have played a crucial role in understanding the electronic properties and interactions of this molecule.

In terms of pharmacological activity, the 1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yll]methyl}-3-(4,5,6,7-tetrahydro-l ,3-benzothiazol -2 -y l )urea compound has demonstrated interesting properties in preclinical studies. Notably, it exhibits inhibitory effects on enzymes that are overexpressed in certain types of cancer cells. This makes it a valuable candidate for further investigation as a potential therapeutic agent. Furthermore, its ability to cross the blood-brain barrier suggests that it may also be useful in treating neurological disorders where blood-brain barrier penetration is a critical challenge.

The development of new drug candidates is a meticulous process that involves extensive characterization at both the chemical and biological levels. For compounds like CAS No. 2034339 -85 -8, detailed spectroscopic analysis including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy is essential for confirming their identity and purity. Biological assays are equally important for evaluating their efficacy and safety profiles. These assays often involve high-throughput screening (HTS) techniques to rapidly assess activity against multiple targets.

The future prospects for this compound are promising given its unique structural features and observed biological activity. Ongoing research aims to further optimize its properties through structure-based drug design (SBDD). By integrating experimental data with computational modeling, scientists can refine the molecular structure to enhance potency while reducing potential toxicity. This iterative process is essential for bringing new drugs from bench to market efficiently.

In conclusion, the compound identified by CAS No 2034339 -85 -8 represents an exciting development in pharmaceutical chemistry. Its intricate molecular architecture and demonstrated biological activity make it a compelling candidate for therapeutic applications. As research continues to uncover new insights into its mechanisms of action , it is likely that this compound will play an important role in future drug discovery efforts . The combination of innovative synthetic strategies , advanced computational techniques , and rigorous biological testing underscores its potential as a valuable addition to the pharmacopeia .

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